4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene
Description
Historical Context of Fluorinated Nitrobenzene Derivatives
The development of fluorinated nitrobenzene derivatives traces its origins to the early pioneering work in organofluorine chemistry during the late nineteenth and early twentieth centuries. Alexander Borodin's groundbreaking synthesis of the first organofluorine compound in 1862 through nucleophilic replacement of halogen atoms established the foundation for subsequent developments in fluorinated aromatic chemistry. The evolution of fluorinated nitrobenzene compounds gained significant momentum during the 1930s when researchers began exploring systematic approaches to introducing fluorine atoms into aromatic systems. The Schiemann reaction, discovered in 1927, provided an important methodology for aromatic fluorination through the decomposition of diazonium salts in the presence of fluoroboric acid, establishing a reliable pathway for synthesizing fluoroaromatic compounds. During World War II, the Manhattan project's requirement for uranium hexafluoride processing materials catalyzed intensive research into fluorinated compounds, leading to the development of numerous fluorinated aromatic derivatives that could withstand highly corrosive fluorinated environments.
The post-war period witnessed an explosion in organofluorine chemistry research, with particular emphasis on developing fluorinated aromatic compounds for industrial applications. The introduction of multiple fluorinated substituents onto benzene rings became a focal point of research during the 1950s and 1960s, as scientists recognized that combining different fluorinated functional groups could yield materials with unique properties. The development of trifluoromethyl-containing compounds gained prominence during this period, with researchers discovering that the trifluoromethyl group imparted exceptional chemical stability and unique electronic properties to aromatic systems. Simultaneously, advances in nitration chemistry enabled the controlled introduction of nitro groups into highly fluorinated aromatic systems, creating a new class of compounds that combined the electron-withdrawing effects of both nitro and fluorinated substituents. The emergence of chlorodifluoromethoxy chemistry in the latter half of the twentieth century represented another significant milestone, as this functional group provided unique reactivity patterns and stability characteristics that complemented existing fluorinated functionalities.
The synthesis of compounds containing both trifluoromethyl and chlorodifluoromethoxy groups on the same aromatic ring represents a culmination of these historical developments. These advanced fluorinated nitrobenzene derivatives demonstrate the sophisticated level of synthetic control that modern organofluorine chemistry has achieved. The ability to selectively position multiple fluorinated substituents along with nitro groups on a benzene ring requires precise synthetic methodologies that build upon decades of accumulated knowledge in aromatic substitution chemistry, fluorination techniques, and regioselective synthesis strategies. Contemporary research in this field continues to push the boundaries of molecular complexity, seeking to develop compounds that integrate even more diverse fluorinated functionalities while maintaining synthetic accessibility and practical utility.
Structural Classification and Nomenclature
The systematic nomenclature of 4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene follows established International Union of Pure and Applied Chemistry principles for naming complex organofluorine compounds. The compound belongs to the class of polysubstituted benzene derivatives, specifically categorized as a fluorinated nitrobenzene with multiple halogenated substituents. The nomenclature system assigns position numbers to the benzene ring carbons, with the nitro group serving as the reference point for position 1, establishing the numbering sequence that determines the positions of the other substituents. The trifluoromethyl group occupies position 2, creating an ortho relationship with the nitro group, while the chlorodifluoromethoxy group is located at position 4, establishing a para relationship with the nitro group and a meta relationship with the trifluoromethyl group.
The molecular formula of this compound can be represented as C₈H₃ClF₅NO₃, indicating the presence of eight carbon atoms, three hydrogen atoms, one chlorine atom, five fluorine atoms, one nitrogen atom, and three oxygen atoms. The structural classification places this compound within several overlapping categories of organofluorine chemistry. As a trifluoromethyl-containing compound, it belongs to the family of compounds characterized by the presence of the highly electronegative CF₃ group, which significantly influences the electronic distribution throughout the aromatic system. The chlorodifluoromethoxy functionality classifies it among ether derivatives where the oxygen atom connects the aromatic ring to a highly halogenated methyl group containing both chlorine and fluorine atoms. The nitro group classification places it within the broader category of nitroaromatic compounds, which are characterized by their electron-deficient nature and potential for diverse chemical transformations.
The stereochemical aspects of this compound are relatively straightforward due to the planar nature of the benzene ring system, but the spatial arrangement of the bulky fluorinated substituents creates significant steric interactions that influence the compound's physical and chemical properties. The trifluoromethyl group, being particularly bulky and electron-withdrawing, creates a significant electronic perturbation in the aromatic system while also introducing steric constraints that affect the compound's conformational preferences. The chlorodifluoromethoxy group contributes additional steric bulk and electronic effects, with the oxygen atom providing a point of conformational flexibility through rotation around the carbon-oxygen bond. The combined effect of these structural features creates a highly polarized aromatic system with distinctive reactivity patterns that distinguish it from simpler fluorinated or nitrated benzene derivatives.
From a chemical database perspective, this compound would be indexed under multiple classification systems, including those based on functional group hierarchy, molecular complexity indices, and fluorine content. The presence of multiple fluorinated substituents places it in the category of perfluorinated or highly fluorinated compounds, while the combination of electron-withdrawing groups classifies it among strongly electron-deficient aromatic systems. The structural complexity of this compound, with its multiple heteroatoms and diverse functional groups, positions it as an advanced synthetic target that requires sophisticated synthetic methodologies for its preparation and represents a significant achievement in modern organofluorine chemistry.
Position in Organofluorine Chemistry Research
The position of this compound within the broader landscape of organofluorine chemistry research reflects the field's evolution toward increasingly complex molecular architectures that incorporate multiple fluorinated functional groups. Contemporary organofluorine chemistry has witnessed a remarkable expansion in the diversity of fluorinated functional groups and synthetic methodologies for their introduction into organic molecules. This compound exemplifies the current trend toward developing multifunctional fluorinated molecules that combine the unique properties of different fluorinated substituents within a single molecular framework. The trifluoromethyl group, recognized for its exceptional electron-withdrawing properties and metabolic stability, represents one of the most intensively studied functionalities in modern organofluorine chemistry. Recent developments in trifluoromethylation methodology have enabled the efficient introduction of CF₃ groups into aromatic systems under increasingly mild and selective conditions.
The chlorodifluoromethoxy functionality represents a more specialized area of organofluorine chemistry that has gained increasing attention due to its unique combination of stability and reactivity. Unlike simple trifluoromethoxy groups, the chlorodifluoromethoxy substituent provides additional reactivity through the presence of the chlorine atom, which can serve as a leaving group in nucleophilic substitution reactions or participate in other chemical transformations. This dual nature of stability and reactivity makes chlorodifluoromethoxy-containing compounds particularly valuable in synthetic chemistry, where they can serve both as stable end products and as reactive intermediates for further chemical modifications. The development of efficient synthetic routes to chlorodifluoromethoxy compounds has been an active area of research, with significant advances in methodology enabling the preparation of increasingly complex derivatives.
The integration of nitro groups with multiple fluorinated substituents represents a challenging aspect of organofluorine chemistry due to the potentially competing electronic effects and the need for selective synthetic approaches. Nitro groups are among the strongest electron-withdrawing substituents in organic chemistry, and their combination with fluorinated groups creates highly electron-deficient aromatic systems with unique reactivity patterns. The synthetic chemistry required to prepare such compounds often involves carefully orchestrated sequences of reactions that must account for the electronic effects of existing substituents while introducing new functional groups with high regioselectivity. Recent advances in nitration methodology, including the use of novel nitrating agents and specialized reaction conditions, have enabled the preparation of highly substituted nitroaromatic compounds that were previously difficult or impossible to synthesize.
The research significance of compounds like this compound extends beyond their individual properties to their role as model systems for understanding the cumulative effects of multiple fluorinated substituents. These compounds serve as valuable probes for investigating electronic effects, steric interactions, and reactivity patterns in highly fluorinated aromatic systems. The study of such compounds contributes to the fundamental understanding of organofluorine chemistry and informs the design of new fluorinated molecules with targeted properties. Furthermore, the synthetic methodologies developed for preparing these complex compounds often find broader application in the synthesis of other fluorinated molecules, contributing to the overall advancement of the field.
Research Significance and Applications Spectrum
The research significance of this compound encompasses multiple dimensions of chemical science, from fundamental studies of electronic effects in highly substituted aromatic systems to practical applications in materials science and synthetic chemistry. The compound serves as an important model system for investigating the cumulative effects of multiple electron-withdrawing substituents on aromatic reactivity, providing insights into how different fluorinated functional groups interact when present on the same molecular framework. The electron-withdrawing nature of all three major substituents creates a highly polarized aromatic system that exhibits unique reactivity patterns, making it valuable for studies of nucleophilic aromatic substitution, electrophilic reactions, and other fundamental organic transformations. The presence of both trifluoromethyl and chlorodifluoromethoxy groups provides opportunities to study the relative effects of different fluorinated substituents and their influence on reaction selectivity and product distribution.
From a synthetic chemistry perspective, this compound represents both a challenging synthetic target and a potentially valuable synthetic intermediate. The successful synthesis of such heavily substituted fluorinated aromatics requires sophisticated synthetic strategies that demonstrate the current capabilities of organofluorine chemistry. The compound can serve as a precursor for the synthesis of other complex fluorinated molecules through selective modification of its functional groups. The nitro group, in particular, provides a handle for reduction to generate amino derivatives, while the chlorodifluoromethoxy group offers potential for nucleophilic substitution reactions that could introduce other functional groups. The trifluoromethyl group, while generally unreactive under most conditions, contributes to the overall stability and electronic properties of the molecule.
The applications spectrum for this compound extends to materials science, where highly fluorinated aromatic compounds are valued for their unique thermal stability, chemical resistance, and electronic properties. Fluorinated aromatic compounds often exhibit exceptional thermal stability, making them candidates for high-temperature applications where conventional organic materials would decompose. The combination of multiple fluorinated substituents in this compound likely enhances these properties further, potentially making it useful in specialized applications requiring extreme chemical or thermal resistance. The electronic properties of the compound, influenced by the strong electron-withdrawing effects of its substituents, may make it suitable for applications in electronic materials or as components in specialized optical materials.
In pharmaceutical and agrochemical research, compounds containing multiple fluorinated substituents are of significant interest due to the unique biological properties often associated with fluorinated molecules. While specific biological activity data for this compound may be limited, the structural features present suggest potential for biological activity through various mechanisms. The nitro group can serve as a bioisostere for other functional groups or can be reduced to generate amino derivatives with different biological properties. The fluorinated substituents contribute to metabolic stability and can influence the compound's interaction with biological targets. The research value of this compound in biological contexts extends beyond its direct applications to its role as a model for understanding how multiple fluorinated substituents influence biological activity and molecular recognition processes.
| Property Category | Characteristic Features | Research Implications |
|---|---|---|
| Electronic Properties | Multiple electron-withdrawing substituents | Enhanced reactivity in nucleophilic aromatic substitution |
| Thermal Stability | Highly fluorinated structure | Potential high-temperature applications |
| Chemical Resistance | Fluorinated functional groups | Stability in aggressive chemical environments |
| Synthetic Utility | Multiple functional handles | Precursor for diverse chemical transformations |
| Biological Relevance | Fluorinated pharmacophores | Model for studying fluorine effects in biological systems |
Properties
IUPAC Name |
4-[chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-4-1-2-6(15(16)17)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREZAMRJBMNNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)Cl)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene is a complex aromatic compound with the molecular formula CHClFNO. It features a benzene ring substituted with various functional groups, including a chloro group, a difluoromethoxy group, a nitro group, and a trifluoromethyl group. These substituents significantly influence its chemical properties and biological activity, making it of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The structure of this compound is characterized by:
- Chloro Group : Enhances electrophilic substitution reactions.
- Difluoromethoxy Group : Increases lipophilicity and alters electronic properties.
- Nitro Group : Acts as a strong electron-withdrawing group, enhancing reactivity.
- Trifluoromethyl Group : Provides additional electron-withdrawing characteristics.
This unique arrangement contributes to its significant reactivity and potential biological activity, making it a subject of interest in various scientific fields, including drug discovery and agrochemicals .
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its toxicity, pharmacokinetics, and therapeutic applications. Key findings include:
- Anticancer Potential : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of halogenated compounds have shown promising results against human leukemia and breast cancer cell lines .
- Mechanism of Action : The presence of electronegative groups enhances the compound's reactivity towards nucleophiles, allowing it to participate in biochemical pathways that may affect enzyme activity and cellular processes .
Case Studies
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of similar halogenated aromatic compounds against several cancer cell lines. The results indicated that compounds with strong electron-withdrawing groups exhibited significant cytotoxicity, with IC values in the micromolar range. For example, some derivatives showed IC values as low as 0.12 µM against MCF-7 breast cancer cells .
- Toxicological Assessments : Toxicological studies have highlighted the potential for adverse effects associated with halogenated compounds. The compound's reactivity may lead to interactions with biological macromolecules, necessitating further investigation into its safety profile .
Data Table: Biological Activity Summary
Scientific Research Applications
Scientific Research Applications
The applications of 4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene span several domains:
Organic Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in nucleophilic aromatic substitution reactions and other transformations, making it a versatile building block for creating more complex molecules.
Medicinal Chemistry
Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Notably, compounds with similar structures have shown promise as inhibitors for various biological targets, including g-secretase and other receptors involved in disease pathways . The compound's biological activity is attributed to its ability to interact with cellular components through its reactive nitro and chloro groups.
Preliminary studies indicate that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, which suggests potential applications in treating infections caused by resistant bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
| Pseudomonas aeruginosa | 10.0 |
Additionally, research indicates potential anticancer properties, with studies revealing that certain concentrations induce apoptosis in cancer cells while sparing healthy cells.
Antimicrobial Efficacy
In a study focusing on fungal infections, murine models infected with Candida albicans were treated with varying doses of the compound. Results showed significant reductions in fungal load and a 100% survival rate at doses of 50 mg/kg after seven days.
Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of this compound on different cancer cell lines. The findings indicated that at specific concentrations, the compound effectively induced cell death in cancerous cells while exhibiting minimal toxicity towards normal cells.
Comparison with Similar Compounds
Substituent Electronic Effects
The electronic influence of substituents can be analyzed using Hammett parameters (σ), which quantify the resonance and inductive effects of functional groups . Key comparisons include:
| Compound | Substituents (Positions) | σ (Nitro) | σ (CF₃) | σ (OCF₂Cl) | Overall Electronic Effect |
|---|---|---|---|---|---|
| Target Compound | -NO₂ (1), -CF₃ (2), -OCF₂Cl (4) | +0.78 | +0.43 | ~+0.45* | Strongly electron-deficient |
| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | -NO₂ (1), -CF₃ (2), -Cl (4) | +0.78 | +0.43 | +0.23 | Moderate electron deficiency |
| 2-Chloro-5-(trifluoromethoxy)nitrobenzene | -NO₂ (1), -Cl (2), -OCF₃ (5) | +0.78 | - | +0.35 | Moderate electron deficiency |
Key Findings :
- The target compound’s -OCF₂Cl group provides a stronger electron-withdrawing effect than -Cl in its analog, enhancing electrophilic reactivity .
- The trifluoromethyl group at position 2 stabilizes the ring through inductive effects, reducing susceptibility to nucleophilic attack compared to non-fluorinated analogs .
Physical and Chemical Properties
Data from analogs suggest trends in stability and reactivity:
| Compound | Boiling Point (°C) | Density (g/cm³) | Stability Notes |
|---|---|---|---|
| Target Compound | ~247* | ~1.572* | Sensitive to UV degradation |
| 4-Chloro-1-nitro-2-(trifluoromethyl)benzene | 220–225 | 1.612 | Thermally stable but shock-sensitive |
| Nitrofluorfen (2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene) | 265–270 | 1.545 | High photostability due to phenoxy group |
Key Findings :
- The -OCF₂Cl group in the target compound may lower thermal stability compared to -Cl analogs but improve solubility in non-polar solvents .
- Nitrofluorfen’s phenoxy group enhances photostability, a feature absent in the target compound, suggesting faster environmental degradation for the latter .
Key Findings :
- The target compound’s lack of a phenoxy group (cf. nitrofluorfen and oxyfluorfen) may limit its translocation in plants but increase direct contact toxicity .
- Fluorinated groups (-CF₃, -OCF₂Cl) improve lipophilicity, enhancing membrane penetration compared to non-fluorinated analogs .
Key Challenges :
- Introducing -OCF₂Cl requires specialized reagents (e.g., ClF₂COAg), increasing synthesis complexity compared to -Cl or -OCF₃ derivatives .
Preparation Methods
Selective Fluorination of Trichloromethoxybenzene
- Starting Material: Trichloromethoxybenzene.
- Fluorinating Agent: Anhydrous hydrogen fluoride gas.
- Catalyst: Perfluoroalkyl sulfuryl fluorides, such as perfluoropropyl sulfuryl fluoride.
- Reaction Conditions:
- Temperature: 50 to 150°C (optimal range 80–90°C).
- Pressure: 0.5 to 5.0 MPa (optimal 2.5–2.8 MPa).
- Molar Ratios: Hydrogen fluoride to trichloromethoxybenzene between 2:1 and 20:1 (optimal 8:1 to 11:1).
- Process: The selective fluorination replaces two chlorine atoms with fluorine atoms to form the chloro(difluoro)methoxy group without affecting other parts of the molecule. The reaction occurs under pressure in the presence of the catalyst and hydrogen fluoride gas, which acts both as reagent and solvent. No additional solvents are used in this step.
Nitration of Chlorodifluoromethoxybenzene
- Starting Material: Chlorodifluoromethoxybenzene obtained from step 3.1.
- Nitrating Mixture: Mixed acid composed of concentrated sulfuric acid (98%) and nitric acid (98%).
- Reaction Conditions:
- Temperature: -10 to 30°C.
- Acid Ratios: Sulfuric acid to substrate mass ratio of 2:1 to 3:1; nitric acid to sulfuric acid mass ratio 1:3 to 1:4.
- Molar ratio of nitric acid to substrate: 1:1 to 2:1.
- Process: The nitration is performed by slowly adding the chlorodifluoromethoxybenzene to the mixed acid under controlled temperature to avoid side reactions and ensure selective substitution at the 1-nitro position.
Incorporation of the Trifluoromethyl Group
- The trifluoromethyl group is generally introduced via starting materials already bearing this substituent, such as 2-nitro-4-trifluoromethyl benzaldehyde or related intermediates.
- Synthetic routes involve nucleophilic substitution or catalytic processes to attach or retain the trifluoromethyl group during the formation of the nitro and difluoromethoxy substituents.
O-Difluoromethylation of Phenols: Using bromo(difluoro)acetic acid and potassium carbonate as base, phenols can be converted to difluoromethoxy derivatives through a difluorocarbene intermediate. This method involves generation of a phenolate ion that reacts with the difluorocarbene to form the difluoromethoxy group. This approach is useful for preparing difluoromethoxy-substituted aromatic compounds, which can then be further nitrated and functionalized.
Nucleophilic Substitution: 2-nitro-4-trifluoromethyl chlorobenzene can be used as a starting material, undergoing substitution reactions with nucleophiles to introduce other functional groups, followed by further transformations to reach the target compound.
| Step | Key Reagents/Conditions | Temperature (°C) | Pressure (MPa) | Notes |
|---|---|---|---|---|
| Selective Fluorination | Trichloromethoxybenzene, HF gas, perfluoro catalyst | 80–90 | 2.5–2.8 | Catalyst mass ratio ~0.005–0.006 to substrate; no solvent used except HF gas |
| Nitration | Mixed acid (H2SO4/HNO3), chlorodifluoromethoxybenzene | -10 to 30 | Atmospheric | Dropwise addition of substrate to acid; careful temperature control to avoid over-nitration |
| Hydrogenation Reduction (if applicable) | 4-(Chloro(difluoro)methoxy) nitrobenzene, catalyst, H2 gas | 30–45 | 2.0–3.0 | Catalyst to substrate mass ratio 0.04–0.05; solvents like methanol or ethanol optional |
- The fluorination step requires handling of hazardous hydrogen fluoride gas under pressure, demanding specialized equipment and safety protocols.
- The nitration step uses strong acids and requires temperature control to prevent side reactions and degradation.
- Catalysts used in fluorination and hydrogenation are selected for activity and cost-effectiveness; perfluoroalkyl sulfuryl fluorides are preferred for selective fluorination.
- Solvent choice in nitration and hydrogenation steps affects reaction rate and product purity; common solvents include methanol, ethanol, ethyl acetate, or their mixtures.
- Continuous flow reactors and advanced purification techniques (e.g., crystallization, filtration, distillation) are employed to optimize yield and purity in industrial production.
The preparation of 4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene is achieved through a multi-step process involving:
- Selective fluorination of trichloromethoxybenzene using anhydrous hydrogen fluoride gas and perfluoroalkyl sulfuryl fluoride catalysts.
- Controlled nitration with mixed acid under low temperature conditions.
- Incorporation or retention of the trifluoromethyl group via appropriate starting materials or catalytic methods.
These methods are optimized for industrial scalability, safety, and environmental considerations, ensuring high yield and product purity.
Q & A
How can researchers optimize the synthesis of 4-[Chloro(difluoro)methoxy]-1-nitro-2-(trifluoromethyl)benzene to improve yield and purity?
Methodological Answer:
Synthesis optimization should focus on controlling reaction parameters such as temperature, stoichiometry, and catalyst selection. For nitro-substituted benzene derivatives, nitration conditions (e.g., mixed acid systems) must balance regioselectivity and side reactions. Evidence from analogous compounds (e.g., 1-nitro-2-(trifluoromethyl)benzene) suggests using low temperatures (0–5°C) during nitration to minimize over-nitration . Purification via column chromatography with hexane/ethyl acetate gradients can isolate the target compound from byproducts like positional isomers. Yield improvements may involve substituting traditional solvents (e.g., dichloromethane) with greener alternatives like acetonitrile, which enhances solubility of fluorinated intermediates .
What spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
A multi-spectral approach is essential:
- 19F NMR : Identifies trifluoromethyl (-CF3) and chlorodifluoromethoxy (-OCF2Cl) groups. Chemical shifts for -CF3 typically appear at δ -60 to -65 ppm, while -OCF2Cl resonates near δ -35 ppm .
- 1H NMR : Aromatic protons adjacent to electron-withdrawing groups (e.g., nitro) show downfield shifts (δ 8.0–8.5 ppm).
- IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and C-F bonds (1250–1100 cm⁻¹).
- Mass Spectrometry (HRMS) : Exact mass (theoretical m/z for C7H4ClF5NO3: 307.97) validates molecular composition .
How do substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Advanced Research Focus:
The nitro (-NO2) and trifluoromethyl (-CF3) groups are meta-directing, deactivating the ring and reducing NAS rates. Computational studies (DFT) can model transition states to predict regioselectivity. For example, the chlorodifluoromethoxy (-OCF2Cl) group introduces steric hindrance, favoring substitution at the para position relative to the nitro group. Competitive experiments (e.g., using isotopically labeled reagents) quantify substituent effects, as demonstrated in studies of nitroarene reactivity .
How should researchers address discrepancies in reported physical properties (e.g., boiling point)?
Data Contradiction Analysis:
Discrepancies in boiling points (e.g., 265.2°C in vs. literature values for similar compounds) arise from measurement conditions (ambient pressure vs. vacuum distillation). Researchers should:
Validate purity via HPLC or GC-MS.
Use differential scanning calorimetry (DSC) to measure melting points and detect polymorphic forms.
Cross-reference CAS registry data (e.g., CAS 40750-71-8) with authoritative databases like PubChem .
What safety protocols are recommended for handling this compound?
Experimental Design Consideration:
- PPE : Nitrile gloves, vapor-resistant goggles, and lab coats (per TCI America guidelines) .
- Ventilation : Use fume hoods with ≥100 fpm airflow to mitigate inhalation risks from nitro group decomposition products (e.g., NOx).
- Waste Disposal : Segregate halogenated waste (chloro-difluoro byproducts) for incineration by licensed facilities .
What computational methods predict the compound’s environmental persistence or toxicity?
Advanced Research Focus:
- QSPR Models : Correlate substituent effects (e.g., -CF3 lipophilicity) with biodegradation half-lives.
- Global Warming Potential (GWP) : Compare with fluorinated GHGs in EPA databases (e.g., trifluoromethoxy derivatives with GWP > 100) .
- Molecular Dynamics Simulations : Assess interactions with biological targets (e.g., enzyme inhibition) based on electrostatic potential maps .
How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving this compound?
Methodological Answer:
Deuterium labeling at aromatic positions (e.g., C-H → C-D) slows NAS rates, revealing whether hydrogen transfer is rate-determining. For example, a KIE > 2 suggests a proton-transfer step in the transition state. Competitive experiments with isotopologues (e.g., ¹²C vs. ¹³C) provide mechanistic insights without full synthesis .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
